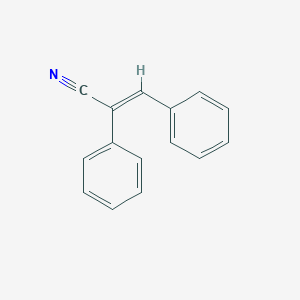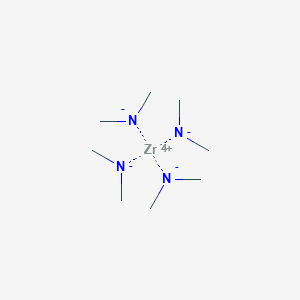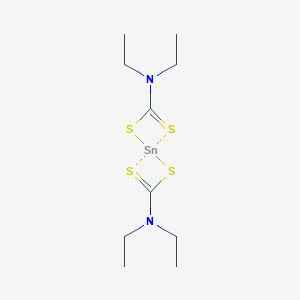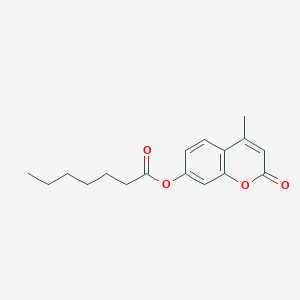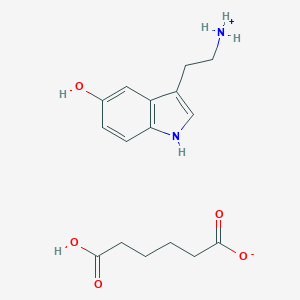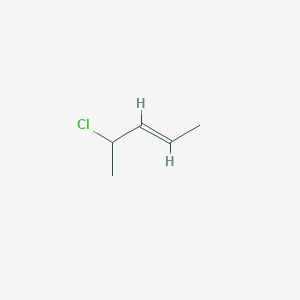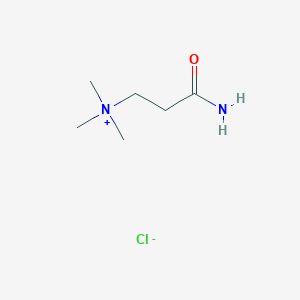
Propionamide, 3-(trimethylammonio)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionamide, 3-(trimethylammonio)-, chloride, also known as Betaine hydrochloride, is a chemical compound commonly used in scientific research. It is a quaternary ammonium salt that is synthesized from betaine, which is a naturally occurring compound found in beets, spinach, and other vegetables. Betaine hydrochloride is used in various scientific applications, including as a reagent in biochemical assays and as a supplement in cell culture media.
科学的研究の応用
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is used in various scientific research applications, including as a reagent in biochemical assays and as a supplement in cell culture media. In biochemical assays, betaine hydrochloride is used to stabilize proteins and enzymes, as well as to enhance their activity. It is also used as a denaturant to unfold proteins for structural studies. In cell culture media, betaine hydrochloride is used to enhance cell growth and survival, as well as to protect cells from osmotic stress.
作用機序
The mechanism of action of betaine hydrochloride is not fully understood, but it is believed to be related to its ability to act as an osmoprotectant. Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is known to accumulate in cells under conditions of osmotic stress, where it helps to maintain cell volume and prevent cell damage. It is also believed to interact with proteins and enzymes, stabilizing their structure and enhancing their activity.
生化学的および生理学的効果
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride has several biochemical and physiological effects, including its ability to stabilize proteins and enzymes, enhance their activity, and protect cells from osmotic stress. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. In addition, betaine hydrochloride has been shown to improve liver function and reduce the risk of fatty liver disease.
実験室実験の利点と制限
One of the main advantages of betaine hydrochloride is its ability to stabilize proteins and enzymes, making it a valuable reagent in biochemical assays. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, betaine hydrochloride has some limitations, including its potential to interfere with some assays and its variability in quality depending on the source of the betaine used for synthesis.
将来の方向性
There are many potential future directions for research on betaine hydrochloride. One area of interest is its potential as a therapeutic agent for various diseases, including liver disease, diabetes, and cardiovascular disease. Another area of interest is its potential as a biomarker for disease diagnosis and prognosis. Additionally, further research is needed to fully understand the mechanism of action of betaine hydrochloride and its effects on cellular processes.
合成法
Propionamide, 3-(trimethylammonio)-, chloride hydrochloride is synthesized from betaine through a simple process of acidification. Propionamide, 3-(trimethylammonio)-, chloride is first extracted from natural sources, such as sugar beets or spinach, and then purified. The purified betaine is then dissolved in hydrochloric acid, and the resulting solution is evaporated to dryness. The dried residue is then ground into a fine powder, which is the final product.
特性
CAS番号 |
19174-30-2 |
|---|---|
製品名 |
Propionamide, 3-(trimethylammonio)-, chloride |
分子式 |
C6H15ClN2O |
分子量 |
166.65 g/mol |
IUPAC名 |
(3-amino-3-oxopropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-8(2,3)5-4-6(7)9;/h4-5H2,1-3H3,(H-,7,9);1H |
InChIキー |
CDFQSFJIPNKPJZ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCC(=O)N.[Cl-] |
正規SMILES |
C[N+](C)(C)CCC(=O)N.[Cl-] |
同義語 |
2-carbamoylethyl-trimethyl-azanium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



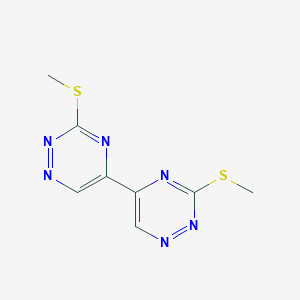

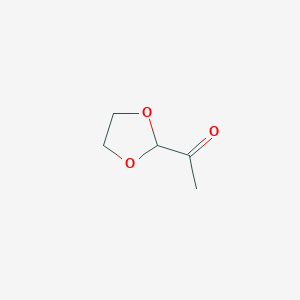
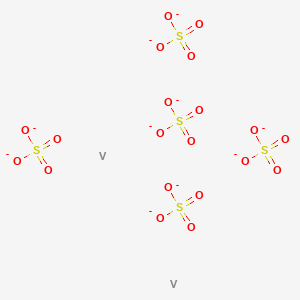
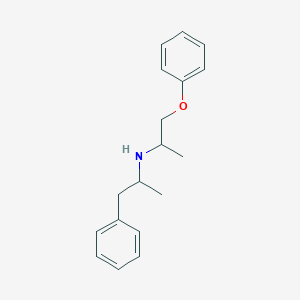
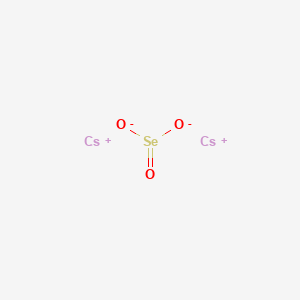
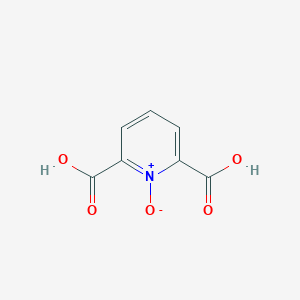
![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)
